molecular formula C18H12Cl2N2O5 B11525459 N'-[(2,4-dichlorophenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide

N'-[(2,4-dichlorophenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B11525459
M. Wt: 407.2 g/mol
InChI Key: DZVMRTUBAQRLKS-UHFFFAOYSA-N
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Description

2-(2,4-DICHLOROPHENOXY)-N’-(2-OXO-2H-CHROMENE-3-CARBONYL)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of acylhydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENOXY)-N’-(2-OXO-2H-CHROMENE-3-CARBONYL)ACETOHYDRAZIDE typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-oxo-2H-chromene-3-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions may include the use of solvents like ethanol or methanol and catalysts such as acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENOXY)-N’-(2-OXO-2H-CHROMENE-3-CARBONYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and chromene moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its diverse biological activities.

    Industry: May be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N’-(2-OXO-2H-CHROMENE-3-CARBONYL)ACETOHYDRAZIDE would depend on its specific biological target. Generally, acylhydrazides can interact with various enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A precursor in the synthesis of the compound.

    2-Oxo-2H-chromene-3-carboxylic acid: Another precursor used in the synthesis.

    Other acylhydrazides: Compounds with similar structures and potential biological activities.

Uniqueness

2-(2,4-DICHLOROPHENOXY)-N’-(2-OXO-2H-CHROMENE-3-CARBONYL)ACETOHYDRAZIDE is unique due to its specific combination of the 2,4-dichlorophenoxy and chromene moieties, which may confer distinct biological activities and chemical properties compared to other acylhydrazides.

Properties

Molecular Formula

C18H12Cl2N2O5

Molecular Weight

407.2 g/mol

IUPAC Name

N'-[2-(2,4-dichlorophenoxy)acetyl]-2-oxochromene-3-carbohydrazide

InChI

InChI=1S/C18H12Cl2N2O5/c19-11-5-6-15(13(20)8-11)26-9-16(23)21-22-17(24)12-7-10-3-1-2-4-14(10)27-18(12)25/h1-8H,9H2,(H,21,23)(H,22,24)

InChI Key

DZVMRTUBAQRLKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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